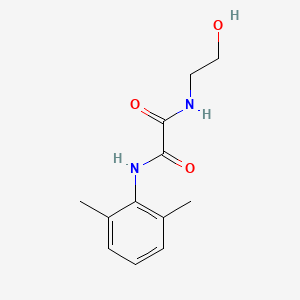![molecular formula C20H13FN4O4S B15019715 3-[(7Z)-7-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B15019715.png)
3-[(7Z)-7-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID involves multiple steps, including the formation of the indole and thiazolo[3,2-a][1,3,5]triazine rings, followed by their coupling with benzoic acid. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-{7-[(3Z)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3-YL}BENZOIC ACID include other indole derivatives and thiazolo[3,2-a][1,3,5]triazine compounds These compounds share structural similarities but may differ in their functional groups and overall properties
Properties
Molecular Formula |
C20H13FN4O4S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-[(7Z)-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H13FN4O4S/c21-11-4-5-14-13(7-11)15(17(26)23-14)16-18(27)25-9-24(8-22-20(25)30-16)12-3-1-2-10(6-12)19(28)29/h1-7H,8-9H2,(H,23,26)(H,28,29)/b16-15- |
InChI Key |
PWSRYRURYRQXLQ-NXVVXOECSA-N |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(=O)O)C(=O)/C(=C/4\C5=C(C=CC(=C5)F)NC4=O)/S2 |
Canonical SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(=O)O)C(=O)C(=C4C5=C(C=CC(=C5)F)NC4=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]naphthalen-2-yl 3-nitrobenzenesulfonate](/img/structure/B15019632.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15019634.png)
![1,2,2,3,3,4,4,5-octafluoropentyl N-[4-({[(1,2,2,3,3,4,4,5-octafluoropentyl)oxy]carbonyl}amino)butyl]carbamate](/img/structure/B15019636.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B15019647.png)

![N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15019657.png)
![N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15019662.png)
![N-(3-bromophenyl)-4-[(2Z)-2-(2,4-diethoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15019671.png)
![2-[(3-Methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-EN-2-ylidene]acetohydrazide](/img/structure/B15019683.png)
![N-({N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15019694.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15019695.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15019707.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)-1,3-benzoxazol-5-amine](/img/structure/B15019725.png)
![2-(3-Bromophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15019726.png)
